2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide
Description
This compound, commonly referred to by its research code SU1498, is a synthetic small molecule with the empirical formula C₂₅H₃₀N₂O₂ and a molecular weight of 390.52 g/mol . Structurally, it features a cyano group at the α-position of a propenamide backbone, a 4-hydroxy-3,5-diisopropylphenyl moiety, and an N-(3-phenylpropyl) substituent (Fig. 1). SU1498 is recognized as a tyrphostin-class inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), with an IC₅₀ of 700 nM . It has demonstrated efficacy in preclinical studies, including inhibition of laser-induced choroidal neovascularization and corneal vascularization when administered as eye drops .
Properties
IUPAC Name |
2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPYFTYAGTSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and acrylamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
SU1498 belongs to a family of α-cyano propenamide derivatives, which share structural motifs but differ in substituents and biological targets. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of SU1498 and Analogous Compounds
Key Findings:
Substituent Impact on Target Specificity :
- The diisopropylphenyl group in SU1498 enhances selectivity for VEGFR2 over TRPM2 channels, which are targeted by AG555/AG554. The bulkier substituent likely improves hydrophobic interactions with VEGFR2’s kinase domain .
- AG555 and AG556 , with 3,4-dihydroxyphenyl groups, exhibit stronger TRPM2 inhibition due to hydrogen bonding with polar residues in the channel’s pore .
Alkyl Chain Length and Potency :
- Extending the N-alkyl chain from 3-phenylpropyl (SU1498) to 4-phenylbutyl (AG556) increases TRPM2 inhibitory potency (IC₅₀ from 2.1 µM to 0.94 µM), suggesting enhanced membrane permeability or target engagement .
Mechanistic Divergence: Unlike SU1498’s direct kinase inhibition, curcumin modulates TRPM2 indirectly via ROS scavenging, highlighting the role of non-covalent interactions in its low IC₅₀ .
Research Implications
- Structure-Activity Relationship (SAR): The α-cyano group and aryl substituents are critical for target affinity. Bulkier groups favor kinase inhibition, while polar substituents enhance ion channel modulation.
- Drug Design : SU1498’s amide scaffold provides a template for developing dual-target inhibitors (e.g., VEGFR2/TRPM2) by hybridizing substituents from AG555/AG555.
Biological Activity
2-Cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide, also known as SU1498, is a synthetic organic compound with significant biological activity. This compound is primarily recognized for its role as a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- IUPAC Name : 2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide
- Molecular Formula : C25H30N2O2
- Molecular Weight : 390.52 g/mol
- CAS Number : 168835-82-3
| Property | Value |
|---|---|
| Melting Point | 126 °C |
| Boiling Point | 590.6 °C (predicted) |
| Density | 1.100 g/cm³ (predicted) |
| Solubility | Soluble in DMSO |
| pKa | 10.30 (predicted) |
SU1498 acts primarily by inhibiting VEGFR-2, which is crucial for endothelial cell proliferation and migration during angiogenesis. By blocking this receptor, SU1498 can effectively hinder the formation of new blood vessels, which is particularly beneficial in cancer therapy where tumor growth is heavily reliant on angiogenesis.
Anti-Angiogenic Properties
Research indicates that SU1498 exhibits potent anti-angiogenic effects. In vitro studies have shown that it inhibits endothelial cell proliferation and migration in response to VEGF stimulation. In vivo models have demonstrated that administration of SU1498 significantly reduces tumor growth and metastasis due to its ability to inhibit angiogenesis.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of SU1498 on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant inhibition observed at concentrations as low as 700 nM .
- The compound was shown to modulate cytokine production in macrophages, reducing levels of pro-inflammatory cytokines such as IL-1β and TNFα .
-
In Vivo Studies :
- In a mouse model of zymosan-induced peritonitis, SU1498 treatment led to a significant decrease in leukocyte migration, demonstrating its anti-inflammatory properties .
- Another study reported that SU1498 effectively reduced edema in CFA-induced paw inflammation models, comparable to the effects of dexamethasone .
Potential Therapeutic Applications
Given its biological activity, SU1498 has potential therapeutic applications in:
- Cancer Treatment : As an anti-cancer agent through its anti-angiogenic properties.
- Inflammatory Diseases : Due to its ability to modulate immune responses and reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
